2',3,5,6',7-Pentahydroxyflavanone
Overview
Description
2’,3,5,6’,7-Pentahydroxyflavanone is a natural product found in Scutellaria amoena and Scutellaria baicalensis . It has the molecular formula C15H12O7 .
Synthesis Analysis
The synthesis of 2’,3,5,6’,7-Pentahydroxyflavanone can be achieved through the treatment of a precursor compound with acetic anhydride and pyridine, which affords the corresponding per-acetylated derivative. An acid hydrolysis reaction of the precursor compound also yields 2’,3,5,6’,7-Pentahydroxyflavanone .
Molecular Structure Analysis
The molecular structure of 2’,3,5,6’,7-Pentahydroxyflavanone consists of 15 carbon atoms, 12 hydrogen atoms, and 7 oxygen atoms . The exact mass is 304.05830272 g/mol and the monoisotopic mass is also 304.05830272 g/mol .
Physical And Chemical Properties Analysis
2’,3,5,6’,7-Pentahydroxyflavanone has a molecular weight of 304.25 g/mol . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The topological polar surface area is 127 Ų . The complexity of the molecule is 418 .
Scientific Research Applications
Anti-Inflammatory and Cytotoxic Activities
Research has identified a flavanone glycoside, closely related to 2',3,5,6',7-Pentahydroxyflavanone, from Lippia graveolens, demonstrating anti-inflammatory and cytotoxic activities. This compound, through chemical transformations, yielded derivatives with similar activities, highlighting its potential in medicinal applications (González-Güereca et al., 2010).
Application in Elemental Analysis
In a different context, 2',3,5,6',7-Pentahydroxyflavanone has been used in chemical analysis. It precipitates tantalum and niobium from solution, acting as a reagent for their determination. This application underscores its utility in analytical chemistry, especially in the separation and identification of specific elements (Chan, 1961).
Antimicrobial Activities
Another significant application of compounds related to 2',3,5,6',7-Pentahydroxyflavanone is in antimicrobial therapy. Studies have shown that flavanones isolated from various plants exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This finding is crucial for developing new therapies against antibiotic-resistant bacteria (Tsuchiya et al., 1997).
properties
IUPAC Name |
2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,14-19,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQYBZYBTNQEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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